molecular formula C13H14F3NO2 B13659281 Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B13659281
M. Wt: 273.25 g/mol
InChI Key: VAOPZWOWUNKJEP-UHFFFAOYSA-N
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Description

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)9-6-7-17(8-9)11-4-2-10(3-5-11)13(14,15)16/h2-5,9H,6-8H2,1H3

InChI Key

VAOPZWOWUNKJEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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